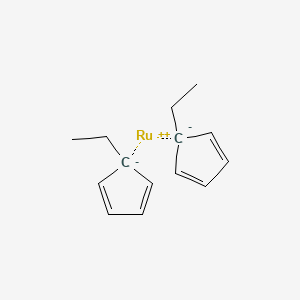

Bis(ethylcyclopentadienyl) ruthenium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(ethylcyclopentadienyl) ruthenium, also known as diethylruthenocene, is a metal-organic compound with the chemical formula C₁₄H₁₈Ru. It is commonly used as a precursor in the deposition of ruthenium thin films and well-aligned ruthenium dioxide nanorods. This compound is particularly valued for its role in atomic layer deposition processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(ethylcyclopentadienyl) ruthenium can be synthesized through the reaction of ruthenium trichloride with ethylcyclopentadiene in the presence of a reducing agent such as zinc powder. The reaction is typically carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using liquid source chemical vapor deposition. This method involves the use of ethylcyclopentadienyl ruthenium as a precursor, which yields polycrystalline columnar ruthenium films with low resistivity, small tensile stress, and excellent step coverage .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(ethylcyclopentadienyl) ruthenium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ruthenium dioxide.

Reduction: It can be reduced to form lower oxidation state ruthenium compounds.

Substitution: It can participate in substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include ruthenium dioxide, lower oxidation state ruthenium compounds, and substituted ruthenium complexes .

Applications De Recherche Scientifique

Bis(ethylcyclopentadienyl) ruthenium has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which bis(ethylcyclopentadienyl) ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In atomic layer deposition, the compound decomposes to form ruthenium thin films or ruthenium dioxide nanorods. The molecular pathways involved include the adsorption of the compound onto the substrate surface, followed by its decomposition and the formation of the desired film or nanorod structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(cyclopentadienyl) ruthenium

- Bis(methylcyclopentadienyl) ruthenium

- Bis(isopropylcyclopentadienyl) ruthenium

- Bis(ethylcyclopentadienyl) cobalt

- Bis(isopropylcyclopentadienyl) tungsten

Uniqueness

Bis(ethylcyclopentadienyl) ruthenium is unique due to its specific ethyl substituents on the cyclopentadienyl rings, which influence its reactivity and the properties of the films and nanorods it forms. Compared to similar compounds, it offers lower resistivity and better step coverage in thin film applications .

Activité Biologique

Bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂) is a transition metal complex that has garnered significant attention in recent years for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the biological activity of Ru(EtCp)₂, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

Ru(EtCp)₂ is synthesized through a reaction involving cyclopentadiene and ruthenium chloride, often utilizing zinc powder as a reducing agent in an alcohol solvent. The synthesis method allows for high purity and yield, which is crucial for biological applications .

Anticancer Activity

Recent studies have demonstrated that Ru(EtCp)₂ exhibits promising anticancer properties, particularly against various cancer cell lines, including colorectal and breast cancer cells.

Colorectal Cancer

A study evaluated the effects of several ruthenium complexes, including Ru(EtCp)₂, on colorectal cancer (CRC) cell lines (SW480 and RKO). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The half-maximal inhibitory concentration (IC₅₀) values were notably low, suggesting high potency against CRC cells. Mechanistic studies revealed that Ru(EtCp)₂ increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytoskeletal alterations .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Ru(EtCp)₂ | SW480 | 0.5 | Induces apoptosis, ROS generation |

| Ru(EtCp)₂ | RKO | 0.4 | Cell cycle arrest, mitochondrial dysfunction |

Breast Cancer

In another investigation, Ru(EtCp)₂ was assessed for its cytotoxic effects on breast cancer cell lines, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells. The study found that Ru(EtCp)₂ effectively inhibited proliferation with IC₅₀ values in the low micromolar range. Importantly, it demonstrated selectivity towards TNBC cells, which are typically resistant to conventional therapies .

| Cell Line | IC₅₀ (μM) | Response Type |

|---|---|---|

| MCF7 (ER+) | 0.50 | Apoptosis induction |

| MDA-MB-231 (TNBC) | 0.39 | Cytotoxicity |

The anticancer effects of Ru(EtCp)₂ are attributed to several mechanisms:

- Induction of Apoptosis : Ru(EtCp)₂ triggers apoptotic pathways in cancer cells through increased ROS production and mitochondrial damage.

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to growth inhibition.

- Cytoskeletal Alterations : Changes in the actin cytoskeleton have been observed, which may affect cellular motility and invasion capabilities .

Case Studies

Several case studies have highlighted the efficacy of Ru(EtCp)₂ in preclinical models:

- Colorectal Cancer Model : In vivo studies showed that treatment with Ru(EtCp)₂ resulted in significant tumor growth inhibition in xenograft models of CRC.

- Breast Cancer Treatment : A study using nude mice bearing TNBC tumors demonstrated that administration of Ru(EtCp)₂ not only suppressed tumor growth but also improved survival rates without adverse behavioral effects on the mice .

Propriétés

Formule moléculaire |

C14H18Ru |

|---|---|

Poids moléculaire |

287.4 g/mol |

Nom IUPAC |

5-ethylcyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |

Clé InChI |

OXJUCLBTTSNHOF-UHFFFAOYSA-N |

SMILES canonique |

CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.